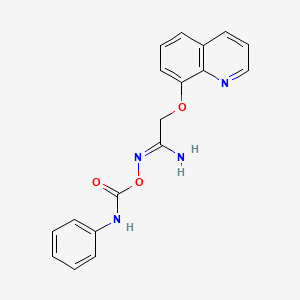
N-((Phenylcarbamoyl)oxy)-2-(quinolin-8-yloxy)acetimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((Phenylcarbamoyl)oxy)-2-(quinolin-8-yloxy)acetimidamide is a complex organic compound that features both a phenylcarbamoyl group and a quinolin-8-yloxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((Phenylcarbamoyl)oxy)-2-(quinolin-8-yloxy)acetimidamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 8-hydroxyquinoline with appropriate reagents to introduce the quinolin-8-yloxy group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((Phenylcarbamoyl)oxy)-2-(quinolin-8-yloxy)acetimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinolin-8-yloxy derivatives.
Reduction: Reduction reactions can modify the phenylcarbamoyl group, potentially leading to the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinolin-8-yloxy moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolin-8-yloxy derivatives, while reduction could produce amines.
Scientific Research Applications
N-((Phenylcarbamoyl)oxy)-2-(quinolin-8-yloxy)acetimidamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and fluorescent probes.
Medicine: Research is ongoing into its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism by which N-((Phenylcarbamoyl)oxy)-2-(quinolin-8-yloxy)acetimidamide exerts its effects involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The quinolin-8-yloxy moiety is particularly important for its ability to interact with biological molecules, potentially disrupting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Quinolin-8-yloxy derivatives: These compounds share the quinolin-8-yloxy moiety and have similar chemical properties.
Phenylcarbamoyl derivatives:
Uniqueness
N-((Phenylcarbamoyl)oxy)-2-(quinolin-8-yloxy)acetimidamide is unique due to the combination of both the phenylcarbamoyl and quinolin-8-yloxy groups in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and interact with diverse molecular targets, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C18H16N4O3 |
|---|---|
Molecular Weight |
336.3 g/mol |
IUPAC Name |
[(Z)-(1-amino-2-quinolin-8-yloxyethylidene)amino] N-phenylcarbamate |
InChI |
InChI=1S/C18H16N4O3/c19-16(22-25-18(23)21-14-8-2-1-3-9-14)12-24-15-10-4-6-13-7-5-11-20-17(13)15/h1-11H,12H2,(H2,19,22)(H,21,23) |
InChI Key |
REWIPRIIUQNROD-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)O/N=C(/COC2=CC=CC3=C2N=CC=C3)\N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)ON=C(COC2=CC=CC3=C2N=CC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Quinolinol, 7-[[(3-nitrophenyl)amino]phenylmethyl]-](/img/structure/B12892145.png)
![6-(4-Chloro-3-methylphenoxy)-6,7-dihydro-5H-dibenzo[d,f][1,3,2]diazaphosphepine 6-oxide](/img/structure/B12892155.png)
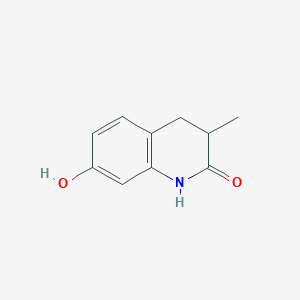
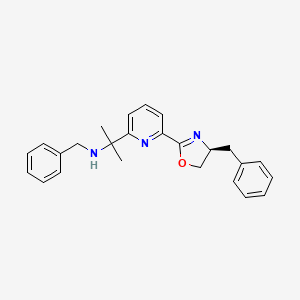

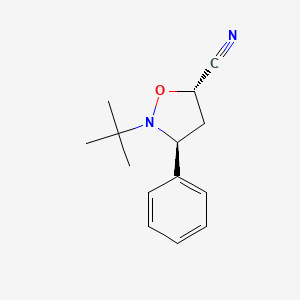
![(6R,7AS)-6-hydroxytetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B12892180.png)
![(1R)-Dicyclohexyl(2'-(3,5-dimethylphenoxy)-[1,1'-binaphthalen]-2-yl)phosphine](/img/structure/B12892181.png)
![N-{2-(Methylamino)-1-[4-(1H-pyrazol-4-yl)phenyl]ethyl}benzamide](/img/structure/B12892185.png)
![(2,4-Dimethyl-4H-thieno[3,2-b]pyrrol-5-yl)(pyrrolidin-1-yl)methanone](/img/structure/B12892192.png)
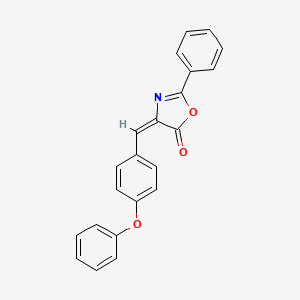
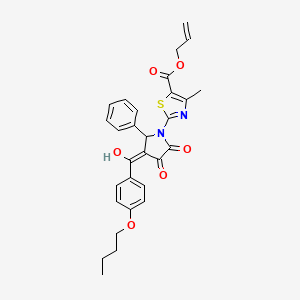
![2,4-Dichloro-5-{(E)-[cyano(pyrrolidin-1-yl)methylidene]amino}benzoic acid](/img/structure/B12892207.png)
